BenchChemオンラインストアへようこそ!

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

Physicochemical profiling Drug-likeness prediction Synthetic intermediate procurement

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate (CAS 1497870-45-7) is a C6H9N3O3 heterocyclic building block comprising a 1,2,4-triazole core substituted at N1 with a 2-hydroxyethyl chain and at C3 with a methyl carboxylate ester (MW 171.15 g/mol, SMILES: COC(=O)c1ncn(CCO)n1). First described in a 1977 synthetic study by Lablanche et al.

Molecular Formula C6H9N3O3
Molecular Weight 171.156
CAS No. 1497870-45-7
Cat. No. B2722894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate
CAS1497870-45-7
Molecular FormulaC6H9N3O3
Molecular Weight171.156
Structural Identifiers
SMILESCOC(=O)C1=NN(C=N1)CCO
InChIInChI=1S/C6H9N3O3/c1-12-6(11)5-7-4-9(8-5)2-3-10/h4,10H,2-3H2,1H3
InChIKeyLPXVRHURTKHCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate (CAS 1497870-45-7): Structural Profile and Procurement-Relevant Identity


Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate (CAS 1497870-45-7) is a C6H9N3O3 heterocyclic building block comprising a 1,2,4-triazole core substituted at N1 with a 2-hydroxyethyl chain and at C3 with a methyl carboxylate ester (MW 171.15 g/mol, SMILES: COC(=O)c1ncn(CCO)n1) [1]. First described in a 1977 synthetic study by Lablanche et al. on 1-(2-hydroxyethyl)-1,2,4-triazole esters [2], the compound combines three chemically addressable functional units within a single small-molecule scaffold: the triazole ring (available for metal coordination and π-stacking), the primary alcohol terminus (hydrogen bond donor/acceptor; pKa ~13.77 predicted for the analogous simple alcohol), and the activated methyl ester (amenable to ammonolysis, hydrolysis, or transesterification) [1][2]. The compound is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) based on a single ECHA notification [1].

Why In-Class 1,2,4-Triazole-3-carboxylates Cannot Simply Substitute Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate


The compound simultaneously presents the N1-(2-hydroxyethyl) substituent and the C3-methyl carboxylate ester on the same 1,2,4-triazole scaffold; removing or interchanging any one of these three structural elements fundamentally alters the synthetic reactivity, derived pharmacophoric topology, and physicochemical profile. Substituting the closest commercially available analogs—Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5; lacking the N1-hydroxyethyl handle) , 1-(2-Hydroxyethyl)-1,2,4-triazole (CAS 3273-14-1; lacking the C3 ester) , or the regioisomeric Methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 65539-37-9; 1,2,3-triazole vs. 1,2,4-triazole scaffold) —results in loss of at least one critical functional element required for downstream transformation pathways such as nucleoside analogue construction or metal-coordination based applications. The quantitative evidence below maps these differentiation dimensions to specific measurable parameters.

Quantitative Differentiation Evidence for Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate: Head-to-Head Comparator Analysis


Molecular Weight Increase and Topological Polar Surface Area vs. Parent 1H-1,2,4-Triazole-3-carboxylate (CAS 4928-88-5)

Compared to the unsubstituted parent methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5), the target compound carries an additional N1-(2-hydroxyethyl) substituent that increases the molecular weight from 127.10 to 171.15 g/mol (+44.05 Da) and adds 2 additional rotatable bonds (from 2 to 4), while the computed lipophilicity (XLogP3-AA) decreases from approximately −0.4 to −0.6 [1]. The hydrogen bond acceptor count increases to 5 (from 4 for the parent), while the H-bond donor count remains at 1 [1]. The topological polar surface area (TPSA) reaches 77.2 Ų [1]. The parent compound melts with concomitant decomposition at 196–199 °C ; the hydroxyethyl-substituted analog is expected to exhibit a lower melting point typical of N1-functionalized triazole esters, as observed for the closely related methyl 1-ethyl-1H-1,2,4-triazole-3-carboxylate (mp 62–63 °C) .

Physicochemical profiling Drug-likeness prediction Synthetic intermediate procurement

Regioisomeric Scaffold Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Core

The target compound bears the 1,2,4-triazole nucleus, distinguishing it from its direct regioisomer methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 65539-37-9) which features the 1,2,3-triazole core while carrying identical N1-(2-hydroxyethyl) and 4-carboxylate methyl ester substituents [1]. Both compounds share the identical molecular formula (C6H9N3O3), molecular weight (171.15 g/mol), HBD count (1), HBA count (5), and TPSA (~77.2 Ų) [1]. However, XLogP differs meaningfully: −0.6 for the 1,2,4-triazole target versus −0.943 for the 1,2,3-triazole isomer, a Δ logP of approximately +0.34 units [1]. The 1,2,4-triazole scaffold is the heterocyclic core of ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), the broad-spectrum antiviral nucleoside [2]; the 1,2,3-triazole isomer, in contrast, cannot directly serve as a ribavirin analogue precursor because glycosylation at N1 yields a fundamentally different connectivity pattern.

Heterocyclic chemistry Nucleoside analogue synthesis Scaffold selection

Methyl Ester Synthetic Handle: Differentiation from 1-(2-Hydroxyethyl)-1,2,4-triazole (CAS 3273-14-1)

The C3-methyl carboxylate ester defines the target compound's primary synthetic utility versus 1-(2-hydroxyethyl)-1,2,4-triazole (CAS 3273-14-1), which lacks the carboxylate entirely. The methyl ester is the established entry point for ammonolysis to yield the corresponding 1,2,4-triazole-3-carboxamide, the functional group found in ribavirin . Concretely: methyl 1,2,4-triazole-3-carboxylate (the parent ester, CAS 4928-88-5) is the standard precursor for ribavirin synthesis via condensation with tetra-O-acetyl-β-D-ribofuranose followed by ammonolysis [1]. The 1,2,4-triazole-3-carboxylate methyl ester has a well-characterized solubility profile in 14 solvents (278.15–318.15 K), with maximum solubility in methanol (mole fraction x1 up to ~15.5 × 10⁻³ at 318.15 K) and cyclohexanone, and significantly lower solubility in acetonitrile (~1.5–3.8 × 10⁻³ across the same temperature range) [2]. In contrast, 1-(2-hydroxyethyl)-1,2,4-triazole (CAS 3273-14-1, MW 113.12, mp 54–56 °C, bp 170–171 °C) lacks the ester function and therefore cannot undergo the ammonolysis or glycosylation steps critical to nucleoside analogue construction.

Synthetic methodology Ammonolysis Hydrolysis Prodrug design

Hydrogen Bond Donor/Acceptor Profile Differentiation from N1-Ethyl Analog (CAS 1034197-43-7)

The N1-(2-hydroxyethyl) substituent introduces a terminal hydroxyl group (hydrogen bond donor count = 1) that is absent in the N1-ethyl analog methyl 1-ethyl-1H-1,2,4-triazole-3-carboxylate (CAS 1034197-43-7, MW 155.15, mp 62–63 °C, HBD count = 0) . The molecular weight increase from 155.15 to 171.15 (+16.00 Da, corresponding to one oxygen atom) is accompanied by an increase in hydrogen bond acceptor count by 1 (from ~4 to 5) [1]. This single hydroxyl group enables secondary derivatization chemistry (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid, sulfonation) that is impossible with the N1-ethyl analog . The GHS classification for the target compound includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), based on one ECHA notification [1]; comparable hazard data for the N1-ethyl analog are not publicly available. From a coordination chemistry perspective, the hydroxyethyl oxygen provides a fifth potential donor atom beyond the triazole nitrogens and ester carbonyl, making the target compound a more versatile ligand candidate for metal-organic frameworks or metallodrug design than the ethyl analog.

Medicinal chemistry Ligand design Coordination chemistry

Synthetic Provenance: Original 1977 Study Characterizing 1-(2-Hydroxyethyl)-1,2,4-triazole Esters

The target compound belongs to a class of 1-(2-hydroxyethyl)-1,2,4-triazole esters whose foundational synthetic methodology and characterization were reported by Lablanche et al. in Annales Pharmaceutiques Francaises (1977, 35(11-12): 503–508, PMID: 613975) [1]. This study represents the primary peer-reviewed reference for the compound series, establishing identity and synthetic access. In contrast, the parent methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) has a longer and more extensively documented synthetic history with multiple optimized routes—including the 49% yield route via diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid in methanol/sulfuric acid [2], and the more recent patent literature describing improved purification methods [3]. The class-level inference is that the target compound, bearing the additional N1-hydroxyethyl substituent, requires a distinct synthetic approach (N-alkylation of the triazole ring with a 2-hydroxyethyl equivalent or cyclization with appropriate N-substituted precursors) compared to the well-established parent ester synthesis. The limited synthetic literature specifically addressing the N1-(2-hydroxyethyl) substitution pattern means that procurement for exploratory chemistry relies on a narrower evidence base than for the unsubstituted parent compound—a consideration relevant to supply chain risk assessment.

Synthetic methodology Historical literature Reproducibility

N1 Substituent Effect on Ring Tautomerism: Hydroxyethyl vs. Hydrogen

In the unsubstituted parent methyl 1H-1,2,4-triazole-3-carboxylate, the N1–H proton enables annular tautomerism between the 1H- and 2H- (or 4H-) forms, which can complicate regiospecific N-functionalization [1]. The target compound, bearing the N1-(2-hydroxyethyl) substituent, is locked into a single N1-substituted regioisomer, eliminating tautomeric ambiguity. The crystal structure of methyl 1H-1,2,4-triazole-3-carboxylate (monoclinic, P21/n, Dx = 1.464 Mg m⁻³) confirms the planar triazole ring with intermolecular N–H···N and C–H···O hydrogen bonding; the plane-to-plane stacking distance between adjacent molecules is 3.26(2) Å [1]. N1-alkylation with the hydroxyethyl group permanently disrupts the N1–H···N hydrogen bond network present in the parent crystal, which is predicted to alter solid-state packing, melting behavior, and solubility. While no crystal structure is available for the target compound, the computed complexity index (164 for the target [2] vs. 116 for the parent ) reflects the increased conformational degrees of freedom introduced by the hydroxyethyl chain.

Tautomerism Regioselective alkylation Computational chemistry

Procurement-Driven Application Scenarios for Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate


Synthesis of N1-Functionalized Acyclic Ribavirin Analogues via Direct Ammonolysis

The C3-methyl ester group enables direct ammonolysis (NH3/MeOH or NH4OH) to yield the 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxamide scaffold—an acyclic ribavirin analogue in which the N1-hydroxyethyl chain serves as an acyclic ribose mimetic [1]. The synthetic precedent is established by Tsilevich et al. (1986), who demonstrated that acyclic ribavirin analogues bearing 2,3-dihydroxyprop-1-yl and related acyclic substituents at N1 can be synthesized by direct alkylation of ethyl 1,2,4-triazole-3-carboxylate followed by ammonolysis [1]. The target compound pre-installs the hydroxyethyl group, eliminating one alkylation step. This scenario is directly supported by the presence of the methyl ester (Evidence Item 3) and the 1,2,4-triazole scaffold required for ribavirin-type biological activity (Evidence Item 2).

Metal-Organic Framework (MOF) or Coordination Polymer Ligand Design

With five potential donor atoms (three triazole nitrogens, ester carbonyl oxygen, and terminal hydroxyl oxygen), the target compound can function as a multidentate ligand for transition metal coordination [2]. The N1-hydroxyethyl group provides an additional oxygen donor site absent in the N1-ethyl analog (Evidence Item 4, quantified HBA difference: 5 vs. ~4). 1,2,4-Triazole-carboxylate mixed-ligand systems are an established class of coordination polymers with applications in fluorescence and magnetism [2]. The target compound offers a differentiated ligand topology compared to the commonly used parent methyl 1H-1,2,4-triazole-3-carboxylate, which lacks the hydroxyethyl extension and has a lower rotatable bond count (2 vs. 4), resulting in more rigid frameworks.

Building Block for N1-Sidechain SAR Exploration in Antiviral Agent Discovery

The 5-substituted ribavirin analog program (Grebenkina et al., 2026) demonstrated that modification at the 5-position of the 1,2,4-triazole-3-carboxamide heterocyclic base can yield compounds with significant anti-SARS-CoV-2 activity and reduced toxicity compared to ribavirin [3]. While these 5-substituted analogs used the unsubstituted N1-position, the target compound provides an orthogonal diversification vector at N1 (hydroxyethyl), enabling SAR exploration at a position distinct from the C5 substituent. The quantitative differentiation from the 1,2,3-triazole isomer (Evidence Item 2, XLogP Δ = +0.34) is critical here: only the 1,2,4-triazole scaffold participates in the antiviral pharmacophore defined by ribavirin and its analogues.

Custom Synthesis Starting Material for Hydroxyethyl-Extended Prodrugs

The terminal hydroxyl group on the N1-sidechain (HBD count = 1) is amenable to esterification with carboxylic acid-containing drug candidates to form ester-linked prodrugs, or to phosphorylation to generate phosphate prodrugs with enhanced aqueous solubility [4]. The TPSA of 77.2 Ų and XLogP of −0.6 place the compound within favorable oral drug-like space (TPSA < 140 Ų, XLogP < 5). The differentiation from the N1-ethyl analog (HBD = 0) is absolute: the ethyl analog cannot serve as a prodrug linker because it lacks a derivatizable hydroxyl group. The GHS classification (H302, H315, H319, H335) provides baseline safety handling guidance for scale-up [4].

Quote Request

Request a Quote for Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.